2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896048-33-2
VCID: VC7031529
InChI: InChI=1S/C20H18FN3O2S/c1-13-3-9-18(26-2)17(11-13)22-19(25)12-27-20-10-8-16(23-24-20)14-4-6-15(21)7-5-14/h3-11H,12H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Molecular Formula: C20H18FN3O2S
Molecular Weight: 383.44

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 896048-33-2

Cat. No.: VC7031529

Molecular Formula: C20H18FN3O2S

Molecular Weight: 383.44

* For research use only. Not for human or veterinary use.

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide - 896048-33-2

Specification

CAS No. 896048-33-2
Molecular Formula C20H18FN3O2S
Molecular Weight 383.44
IUPAC Name 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C20H18FN3O2S/c1-13-3-9-18(26-2)17(11-13)22-19(25)12-27-20-10-8-16(23-24-20)14-4-6-15(21)7-5-14/h3-11H,12H2,1-2H3,(H,22,25)
Standard InChI Key DESTVJLCOZDLHW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F

Introduction

Synthesis

The synthesis of this compound would involve multi-step organic reactions, typically starting with:

  • Formation of the pyridazine ring: Using hydrazine derivatives and appropriate diketones.

  • Introduction of the 4-fluorophenyl group: Via electrophilic substitution or coupling reactions.

  • Thioether formation: Reaction of the pyridazine derivative with a thiol reagent.

  • Acetamide formation: Coupling the sulfanyl-pyridazine intermediate with a methoxy-methyl-substituted aniline derivative under amide bond-forming conditions (e.g., carbodiimides like EDC or DCC).

Potential Pharmacological Applications

Based on its structural features, this compound may exhibit:

  • Anti-inflammatory properties: The sulfanyl-pyridazine scaffold has been associated with inhibition of enzymes like 5-lipoxygenase.

  • Anticancer activity: Fluorophenyl groups and pyridazine derivatives are common in kinase inhibitors targeting cancer pathways.

  • Antimicrobial potential: Acetamide derivatives often show activity against bacterial or fungal pathogens.

Mechanism of Action

While specific studies on this compound are unavailable, related structures suggest it may:

  • Inhibit specific enzymes by binding to active sites via hydrogen bonding and hydrophobic interactions.

  • Modulate signaling pathways involved in inflammation or cell proliferation.

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

  • NMR Spectroscopy:

    • 1H^1H NMR for identifying hydrogen environments.

    • 13C^{13}C NMR for carbon framework analysis.

  • Mass Spectrometry (MS):

    • Molecular ion peak to confirm molecular weight.

    • Fragmentation pattern for structural elucidation.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for functional groups (amide, sulfanyl, aromatic rings).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity assessment and retention time determination.

Research Findings and Applications

Although specific studies on this compound are scarce, related compounds have shown promising results:

  • Anti-inflammatory Studies: Compounds with similar scaffolds have been evaluated as inhibitors of inflammatory enzymes like cyclooxygenase or lipoxygenase .

  • Anticancer Activity: Pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines by targeting receptor tyrosine kinases .

  • Antimicrobial Potential: Acetamide derivatives have been studied for their efficacy against Mycobacterium tuberculosis and other pathogens .

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